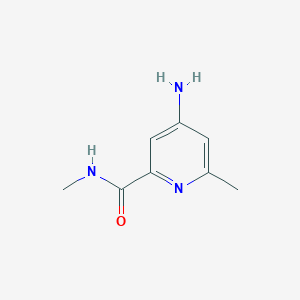
4-Amino-N,6-dimethyl-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to a picolinamide structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,6-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2,6-dimethoxypyrimidine with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like Lewis acids .
Industrial Production Methods
Industrial production of 4-amino-N,6-dimethylpicolinamide may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as addition reactions, condensation reactions, and cyclization reactions, followed by purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds .
Applications De Recherche Scientifique
4-amino-N,6-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-amino-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. For instance, it acts as a CCR6 antagonist, blocking the CCR6 receptor and inhibiting T cell migration. This action is mediated through its binding to the receptor, which prevents the receptor’s interaction with its natural ligand . The compound’s selectivity and potency are attributed to its binding kinetics and molecular structure .
Comparaison Avec Des Composés Similaires
4-amino-N,6-dimethylpicolinamide can be compared with other similar compounds, such as:
PF-07054894: A novel CCR6 antagonist with similar structural features and biological activity.
N,N-dimethylpyridin-4-amine: Another compound with a dimethylpyridine structure, used in different applications.
The uniqueness of 4-amino-N,6-dimethylpicolinamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-amino-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12) |
Clé InChI |
MBYBPSAVZBEFCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















